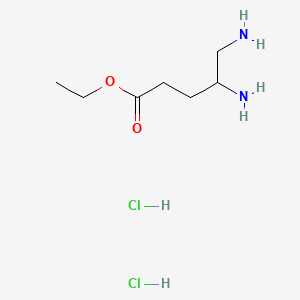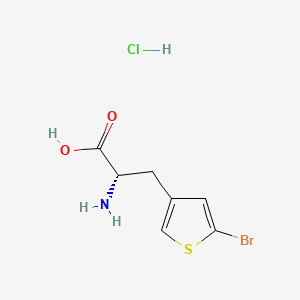
(2S)-2-amino-3-(5-bromothiophen-3-yl)propanoicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-3-(5-bromothiophen-3-yl)propanoic acid hydrochloride is a compound that features a thiophene ring substituted with a bromine atom at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(5-bromothiophen-3-yl)propanoic acid hydrochloride typically involves the bromination of thiophene derivatives. One common method includes the use of N-bromosuccinimide (NBS) to brominate the 5-position of thiophene . The resulting brominated thiophene is then subjected to further reactions to introduce the amino and propanoic acid groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-(5-bromothiophen-3-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination of thiophene.
Palladium Catalysts: Employed in coupling reactions.
Oxidizing Agents: Used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted thiophenes, while oxidation can produce thiophene oxides.
Scientific Research Applications
(2S)-2-amino-3-(5-bromothiophen-3-yl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(5-bromothiophen-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The bromine atom and thiophene ring play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-{(5-bromothiophen-3-yl)methylamino}-2-phenylacetic acid: Contains a similar thiophene ring but with different substituents.
(2S)-2-({(5-bromothiophen-3-yl)methylcarbamoyl}amino)propanoic acid: Another compound with a bromothiophene moiety.
Uniqueness
(2S)-2-amino-3-(5-bromothiophen-3-yl)propanoic acid hydrochloride is unique due to its specific substitution pattern and the presence of both amino and propanoic acid groups
Properties
Molecular Formula |
C7H9BrClNO2S |
|---|---|
Molecular Weight |
286.57 g/mol |
IUPAC Name |
(2S)-2-amino-3-(5-bromothiophen-3-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C7H8BrNO2S.ClH/c8-6-2-4(3-12-6)1-5(9)7(10)11;/h2-3,5H,1,9H2,(H,10,11);1H/t5-;/m0./s1 |
InChI Key |
SUIVLBGQPRGTNQ-JEDNCBNOSA-N |
Isomeric SMILES |
C1=C(SC=C1C[C@@H](C(=O)O)N)Br.Cl |
Canonical SMILES |
C1=C(SC=C1CC(C(=O)O)N)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


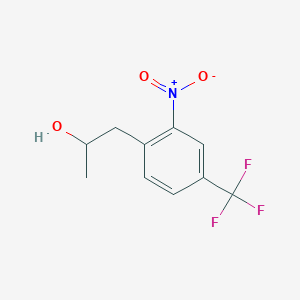
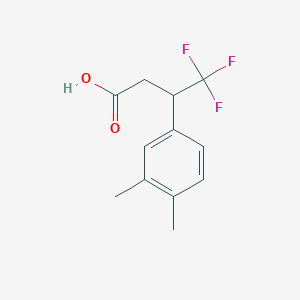
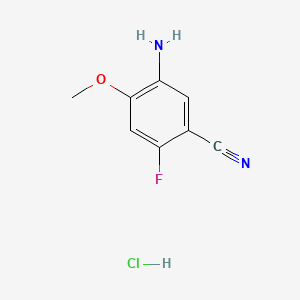
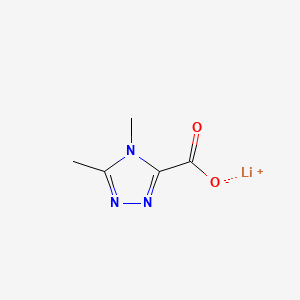
![[1-(6-Chloropyridin-2-yl)cyclopentyl]methanamine](/img/structure/B13588680.png)
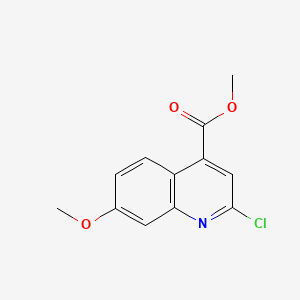
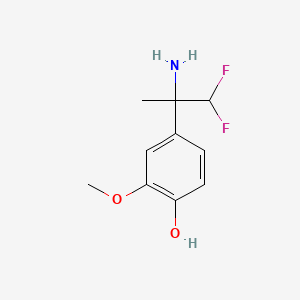
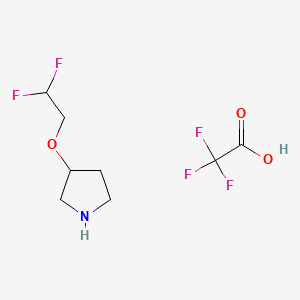
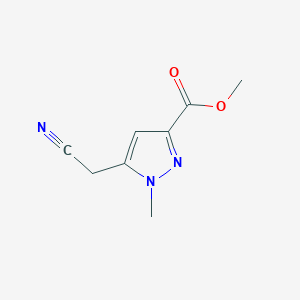



![2-(Benzo[d]thiazol-2-yl)morpholine](/img/structure/B13588730.png)
